Binding Affinity: Keap1-Nrf2-IN-3 vs. Keap1-Nrf2-IN-14
Keap1-Nrf2-IN-3 demonstrates a Kd value of 2.5 nM for the KEAP1 protein [1]. In contrast, the structurally distinct analog Keap1-Nrf2-IN-14 exhibits a significantly weaker Kd of 24 nM [2]. This represents a 9.6‑fold improvement in equilibrium binding affinity for Keap1-Nrf2-IN-3.
| Evidence Dimension | Dissociation constant (Kd) for KEAP1 protein |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Keap1-Nrf2-IN-14: 24 nM |
| Quantified Difference | 9.6‑fold higher affinity (lower Kd) |
| Conditions | Assay not specified; reported values represent vendor-consolidated data |
Why This Matters
Higher binding affinity at equilibrium correlates with more robust and sustained target engagement, potentially requiring lower compound concentrations to achieve equivalent NRF2 activation in cellular and in vivo models.
- [1] Keap1-Nrf2-IN-3 (MedChemExpress, Cat. No. HY-125433). Product Data Sheet. Available from: https://www.medchemexpress.eu/keap1-nrf2-in-3.html View Source
- [2] Keap1-Nrf2-IN-14 (TargetMol, Cat. No. T63987). Product Data Sheet. Available from: https://www.targetmol.cn/compound/keap1-nrf2-in-14 View Source
